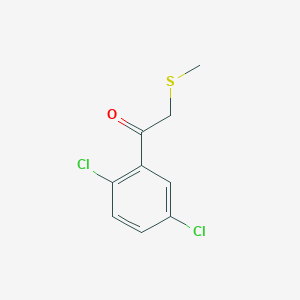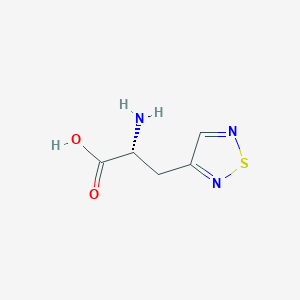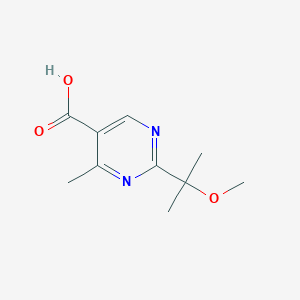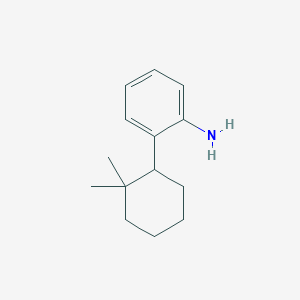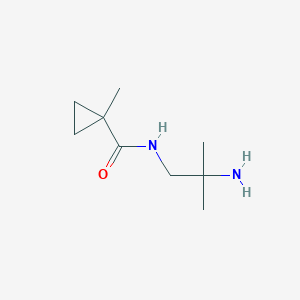
N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide is an organic compound with a unique structure that includes a cyclopropane ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-2-methyl-1-propanol with cyclopropanecarboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
For industrial production, the process may involve the use of more efficient and scalable methods. One such method includes the hydrogenation of an alcoholic solution of alpha-amino isobutyric acid alkyl ester in the presence of a metal catalyst. This method is advantageous due to its simplicity, low cost, and high yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides, with conditions varying depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and influencing biochemical processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methyl-1-propanol
- 4-(2-Amino-2-methylpropyl)phenol
- 5-Amino-pyrazoles
Uniqueness
N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide is unique due to its cyclopropane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-(2-amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-8(2,10)6-11-7(12)9(3)4-5-9/h4-6,10H2,1-3H3,(H,11,12) |
InChI Key |
SOLDGMQMLNHWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)NCC(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


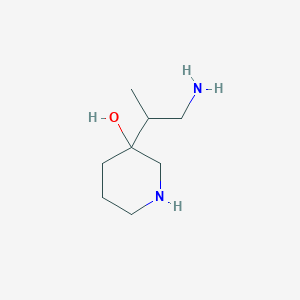
![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13217812.png)
![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)
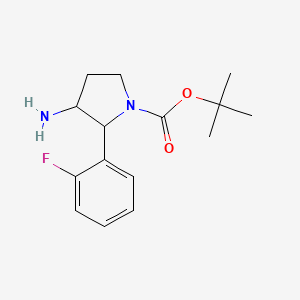

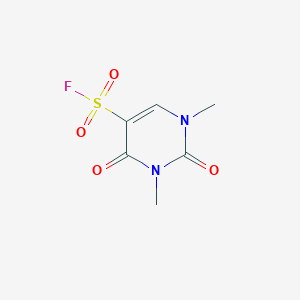
![4-[2-(tert-Butylsulfanyl)ethyl]piperidine](/img/structure/B13217828.png)
